(E)-1,2-dichloro-1-fluoroethene

描述

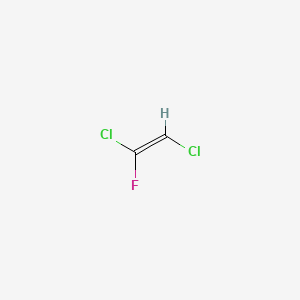

(E)-1,2-Dichloro-1-fluoroethene is an organofluorine compound with the molecular formula C2HCl2F It is a type of haloalkene, characterized by the presence of both chlorine and fluorine atoms attached to a carbon-carbon double bond

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-dichloro-1-fluoroethene typically involves the halogenation of ethene derivatives. One common method is the addition of chlorine and fluorine to ethene under controlled conditions. The reaction can be carried out using chlorine gas and hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the halogenation process.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the product. The process typically involves the use of chlorine and fluorine gases, with appropriate safety measures to handle these hazardous materials.

化学反应分析

Types of Reactions: (E)-1,2-Dichloro-1-fluoroethene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Addition Reactions: The carbon-carbon double bond can participate in addition reactions with hydrogen, halogens, or other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or ammonia.

Addition Reactions: Often performed in the presence of catalysts like palladium or platinum, under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: Formation of compounds like 1,2-dihydroxy-1-fluoroethene or 1,2-diamino-1-fluoroethene.

Addition Reactions: Formation of 1,2-dichloro-1,2-difluoroethane or 1,2-dichloro-1,2-dihydroethene.

Oxidation and Reduction Reactions: Formation of epoxides or alkanes, respectively.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

(E)-1,2-dichloro-1-fluoroethene serves as a crucial reagent in organic synthesis. It is employed to introduce halogen atoms into organic molecules, facilitating the study of halogenated compounds. The compound's reactivity allows for the formation of diverse derivatives that are essential in developing new materials and pharmaceuticals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Halogenation of alkenes | Halogenated alkenes | Up to 86% |

| Synthesis of fluorinated intermediates | Various pharmaceuticals | Variable |

| Co-spinning agent in polymer production | Specialty fibers | High |

Biological Applications

Interaction with Biological Systems

Research has shown that this compound interacts with various enzymes and proteins, making it a subject of interest in biochemical studies. For instance, it has been observed to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

Case Study: Cytochrome P450 Interaction

A study investigated the effects of this compound on cytochrome P450 enzymes. The findings indicated that exposure to this compound led to the formation of reactive intermediates capable of interacting with cellular macromolecules, potentially causing oxidative stress and cellular damage.

Pharmaceutical Development

Potential Drug Intermediates

The compound is explored for its potential use in pharmaceutical applications due to its ability to act as a building block for halogenated drug candidates. Its unique structure allows for modifications that can enhance the efficacy and selectivity of therapeutic agents.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description | Examples |

|---|---|---|

| Antiviral Agents | Development of antiviral drugs | Fluorinated nucleosides |

| Anticancer Compounds | Synthesis of anticancer agents | Halogenated alkaloids |

| Antibiotics | Intermediates for antibiotic synthesis | Fluorinated penicillins |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its role as a co-spinning agent in producing polyolefin fibers highlights its importance in material science.

Case Study: Polyolefin Fiber Production

In a study on polyolefin fibers produced via flash spinning techniques, this compound was used alongside other chlorofluorocarbons. The resulting fibers exhibited unique properties due to the specific solvent characteristics imparted by the compound.

Environmental Considerations

Toxicity and Safety Data

While this compound has valuable applications, it is also associated with environmental and health risks due to its flammability and potential toxicity. Safety data sheets indicate that it can cause skin irritation and should be handled with care.

Table 3: Safety Profile of this compound

| Hazard Classification | Description |

|---|---|

| Flammability | Highly flammable liquid |

| Skin Irritation | Causes skin irritation |

| Environmental Impact | Potentially harmful if released into the environment |

作用机制

The mechanism of action of (E)-1,2-dichloro-1-fluoroethene involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions, influencing its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, potentially affecting enzyme activity and protein function.

相似化合物的比较

(E)-1,2-Dichloroethene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

(E)-1,2-Difluoroethene: Contains two fluorine atoms instead of chlorine, leading to different reactivity and applications.

1,1-Dichloro-1-fluoroethane: A saturated analog with different physical and chemical properties.

Uniqueness: (E)-1,2-Dichloro-1-fluoroethene is unique due to the combination of chlorine and fluorine atoms attached to a carbon-carbon double bond. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and industrial applications.

生物活性

(E)-1,2-Dichloro-1-fluoroethene (CAS Number: 430-58-0) is a halogenated organic compound with diverse applications and notable biological activities. This article explores its chemical properties, biological effects, toxicity, and potential applications in various fields.

- Molecular Formula : C₂HCl₂F

- Molecular Weight : 114.934 g/mol

- IUPAC Name : this compound

- Structure : The compound features a double bond between two carbon atoms, with two chlorine atoms and one fluorine atom attached to the first carbon.

Toxicity and Safety

Research indicates that this compound exhibits significant toxicity. Acute exposure studies have shown that it can cause liver and kidney damage in animal models. A study involving rats exposed to various concentrations revealed dose-related increases in liver weight and alterations in serum chemistry, indicating hepatotoxicity .

| Exposure Level (mg/kg) | Liver Weight Change (%) | Kidney Weight Change (%) | Serum Enzyme Changes |

|---|---|---|---|

| 0 | Baseline | Baseline | Baseline |

| 97 | 21% increase | 11% increase | Minor changes |

| 291 | 24% increase | 11% increase | Significant changes |

| 970 | 35% increase | 20% increase | Significant changes |

| 1940 | 44% increase | 16% increase | Severe changes |

The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to react with various biological macromolecules. It has been shown to interact with cellular components through mechanisms such as:

- Electrophilic Addition : The compound can undergo electrophilic addition reactions with nucleophiles in biological systems, potentially leading to cellular damage.

- Formation of Reactive Intermediates : Studies suggest that upon metabolism, it may form reactive intermediates that can modify proteins and nucleic acids, contributing to its toxicological profile .

Case Studies

Several case studies have documented the effects of this compound on human health and environmental safety:

- Inhalation Exposure Study : A study on inhalation exposure demonstrated respiratory distress and central nervous system effects at high concentrations. Symptoms included dizziness and headaches among exposed individuals.

- Environmental Impact Assessment : Research has indicated that this compound can persist in the environment and bioaccumulate in aquatic organisms, raising concerns about its ecological impact .

- Cancer Risk Evaluation : Long-term exposure has been associated with increased risks of developing certain cancers due to its mutagenic potential observed in laboratory studies .

Applications

Despite its toxicity, this compound serves as a valuable building block in organic synthesis. It is used in the production of various pharmaceuticals and agrochemicals due to its reactivity:

属性

IUPAC Name |

1,2-dichloro-1-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F/c3-1-2(4)5/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDGFGTYBDRKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861927 | |

| Record name | 1,2-Dichloro-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-58-0 | |

| Record name | Ethene, 1,2-dichloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dichloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1,2-dichloro-1-fluoroethylene as described in the provided research?

A1: The provided research papers do not focus on applications of 1,2-dichloro-1-fluoroethylene as a standalone compound. Instead, one of the papers [] describes its use as a co-spinning agent alongside other chlorofluorocarbons in the production of polyolefin fibers through a process called flash spinning. This technique utilizes specific solvent properties to create fibers with unique characteristics.

Q2: Can you elaborate on the structural characterization of 1,2-dichloro-1-fluoroethylene based on the provided research?

A2: One of the papers [] focuses on the vibrational assignment of both cis and trans isomers of 1,2-dichloro-1-fluoroethylene. Although the abstract doesn't provide detailed spectroscopic data, it highlights that the study successfully assigned vibrational modes for both isomers, including deuterated analogs (FC1C[UNK]CC1D). This suggests the study likely employed techniques like infrared and Raman spectroscopy to determine the molecule's vibrational frequencies, which are directly related to its structure and bonding.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。